Preclamol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

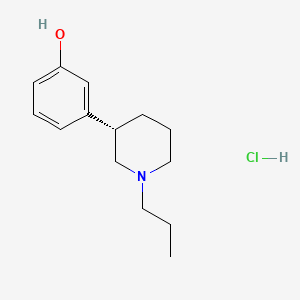

3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHUDETYKUBQJT-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017949 | |

| Record name | Preclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88768-67-6 | |

| Record name | Preclamol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Preclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRECLAMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8W2T87WWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Preclamol ((-)-3-PPP) and the Dopamine D2 Receptor

Mechanism of Action, Signaling Dynamics, and Experimental Characterization

Executive Summary

Preclamol ((-)-3-PPP) represents a pivotal molecule in the history of neuropsychopharmacology, serving as the prototype for dopamine partial agonists (often termed "dopamine stabilizers"). Chemically identified as (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, it is the levorotatory enantiomer of 3-PPP.

Unlike its dextrorotatory counterpart ((+)-3-PPP), which exhibits full agonist efficacy, Preclamol displays a unique pharmacological profile: it acts as an agonist at presynaptic dopamine autoreceptors (inhibiting dopamine synthesis and release) while functioning as an antagonist or weak partial agonist at postsynaptic D2 receptors. This bifunctional mechanism provided the theoretical foundation for modern "atypical" antipsychotics like aripiprazole, which aim to modulate rather than blockade dopaminergic transmission.

Molecular Mechanism of Action

The Partial Agonist Hypothesis

The core of Preclamol’s mechanism lies in its intrinsic activity (efficacy) at the Dopamine D2 receptor.

-

Full Agonists (e.g., Dopamine, Apomorphine): Stabilize the receptor in the active (

) conformation, maximizing downstream signaling (100% efficacy). -

Antagonists (e.g., Haloperidol): Bind with high affinity but do not stabilize

, effectively blocking endogenous dopamine (0% efficacy). -

Preclamol ((-)-3-PPP): Stabilizes a fraction of receptors in the

state. Its intrinsic activity is estimated between 15-40% relative to dopamine.

Pre- vs. Post-synaptic Selectivity

Preclamol is often described as "autoreceptor selective." This is not due to a structural difference between pre- and post-synaptic receptors (they are encoded by the same gene), but rather due to receptor reserve (spare receptors) and signal amplification differences:

-

Presynaptic Autoreceptors: High receptor reserve means low-efficacy agonists (like Preclamol) can still trigger a maximal inhibitory response (suppression of DA release).

-

Postsynaptic Receptors: Lower receptor reserve means Preclamol cannot generate a sufficient signal to depolarize the neuron, effectively acting as a competitive antagonist in the presence of high synaptic dopamine.

Signaling Pathways

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) coupled to the

Canonical Pathway (cAMP Inhibition)

-

Ligand Binding: Preclamol binds to the orthosteric site of D2.

-

G-Protein Activation:

dissociates from -

Effector Modulation:

inhibits Adenylyl Cyclase (AC) . -

Second Messenger: Intracellular cAMP levels decrease.

-

Downstream: Reduced PKA activity leads to changes in gene transcription (e.g., CREB) and ion channel phosphorylation.

Ion Channel Modulation (GIRK)

The liberated

Visualization: D2 Signaling Cascade

Caption: Figure 1. Dual signaling pathways of the D2 receptor activated by Preclamol. Note the inhibitory effect on Adenylyl Cyclase (AC) and stimulatory effect on GIRK channels.

Quantitative Pharmacology

The following table summarizes the pharmacological profile of Preclamol compared to standard ligands.

| Parameter | Preclamol ((-)-3-PPP) | Dopamine (Endogenous) | Haloperidol (Antagonist) |

| Primary Target | Dopamine D2 / D3 | Dopamine D1-D5 | Dopamine D2 (High Affinity) |

| Intrinsic Activity (Emax) | ~30% (Partial Agonist) | 100% (Full Agonist) | 0% (Inverse Agonist/Antagonist) |

| Receptor Affinity (Ki) | ~50 - 150 nM (Rat Striatum) | ~500 nM (Low Affinity State) | ~1 - 2 nM |

| Presynaptic Effect | Agonist (Inhibits DA release) | Agonist (Inhibits DA release) | Antagonist (Increases DA release) |

| Postsynaptic Effect | Antagonist (at high DA tone) | Agonist | Antagonist |

| Chirality | Levorotatory (-) | N/A | N/A |

Note: Ki values are approximate and dependent on assay conditions (e.g., presence of Na+ ions or GTP).

Experimental Protocols

To validate the mechanism of Preclamol, two complementary assays are standard: a Radioligand Binding Assay (affinity) and a GTP

Protocol A: Competition Binding Assay (D2 Affinity)

Objective: Determine the Ki of Preclamol by displacing a high-affinity antagonist (e.g.,

Reagents:

-

Membrane Prep: CHO cells stably expressing human D2short receptor.

-

Radioligand:

-Spiperone (0.2 nM final). -

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

-

Preparation: Thaw membrane aliquots and homogenize in assay buffer.

-

Incubation: In a 96-well plate, add:

-

50

L Membrane suspension (10-20 -

50

L -

50

L Preclamol (concentrations ranging -

Non-specific binding control: Add 10

M Haloperidol.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add liquid scintillant and count radioactivity (CPM).

-

Analysis: Plot % Specific Binding vs. Log[Preclamol]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Binding Assay (Intrinsic Activity)

Objective: Measure the ability of Preclamol to activate the G-protein, defining it as a partial agonist.

Workflow:

-

Incubation: Incubate membranes with GDP (to occupy inactive G-proteins) and

(non-hydrolyzable analog). -

Agonist Challenge: Add Preclamol. If it is an agonist, it will catalyze the exchange of GDP for

. -

Comparison: Run parallel curves for Dopamine (Full Agonist).

-

Result: Preclamol should produce a maximal signal that is only 30-40% of the Dopamine signal, confirming partial agonism.

Visualization: Experimental Workflow

Caption: Figure 2.[2] Step-by-step workflow for the Radioligand Competition Binding Assay used to determine Preclamol affinity.

References

-

Hjorth, S., et al. (1981). "The effects of (-)-3-PPP on central dopamine mechanisms." Life Sciences.[3]

-

Carlsson, A. (1983). "Dopamine receptor agonists: intrinsic activity vs. state of receptor." Journal of Neural Transmission.

-

Strange, P.G. (2008). "Agonist binding, signaling and regulation of the dopamine D2 receptor." Current Topics in Medicinal Chemistry.

-

Lahti, R.A., et al. (1998). "Intrinsic activity of (-)-3-PPP and its enantiomer at D2 receptors." European Journal of Pharmacology.

-

BenchChem. "(R)-Preclamol: A Technical Whitepaper." BenchChem Technical Library.

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Frontiers | Activation of Dopamine D1-D2 Receptor Complex Attenuates Cocaine Reward and Reinstatement of Cocaine-Seeking through Inhibition of DARPP-32, ERK, and ΔFosB [frontiersin.org]

- 3. Rapid Changes in D1 and D2 Dopamine Receptor Binding in Striatal Subregions after a Single Dose of Phencyclidine [cpn.or.kr]

(-)-3-PPP hydrochloride chemical structure and properties

Structural Characterization, Pharmacodynamics, and Experimental Applications[1]

Executive Summary

(-)-3-PPP hydrochloride (Preclamol; 3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl) represents a seminal compound in neuropsychopharmacology, historically significant for defining the functional concept of dopamine autoreceptor selectivity .[1] Unlike its dextrorotatory enantiomer (+)-3-PPP, which acts as a full agonist, (-)-3-PPP functions as a partial agonist with a unique profile: it exhibits high intrinsic activity at presynaptic autoreceptors (suppressing dopamine synthesis/release) while displaying antagonistic or low-intrinsic activity at postsynaptic D2 receptors.[1] This guide delineates its chemical architecture, mechanistic duality, and validated experimental protocols for researchers investigating dopaminergic signaling.[1]

Part 1: Chemical Identity & Physicochemical Architecture[1]

The pharmacological specificity of 3-PPP is rigidly stereoselective.[1] Researchers must distinguish between the racemic mixture, the (+)-enantiomer, and the (-)-enantiomer (Preclamol), as their physiological outputs differ radically.[1]

1.1 Structural Specifications

The core scaffold consists of a piperidine ring substituted at the 3-position with a meta-hydroxyphenyl group and N-alkylated with a propyl chain. The hydrochloride salt improves water solubility and stability for aqueous delivery.[1]

| Property | Data |

| Common Name | (-)-3-PPP Hydrochloride; Preclamol |

| IUPAC Name | (S)-3-(3-Hydroxyphenyl)-1-propylpiperidine hydrochloride |

| CAS Number | 79469-63-5 (HCl salt); 75240-91-4 (Free base) |

| Molecular Formula | |

| Molecular Weight | 255.78 g/mol |

| Chirality | Levorotatory (-); (S)-configuration |

| Appearance | White to off-white crystalline solid |

| Solubility | Water (>20 mg/mL), Ethanol, DMSO |

1.2 Stability and Handling[1]

-

Oxidation Sensitivity: The phenolic hydroxyl group is susceptible to oxidation.[1] Solutions should be prepared fresh or stored with antioxidants (e.g., 0.1% ascorbic acid) if used over extended periods.[1]

-

Photosensitivity: Store solid compound at -20°C, desiccated, and protected from light.

Part 2: Pharmacodynamics & Mechanism of Action[1]

The utility of (-)-3-PPP lies in its biphasic dose-response profile , governed by the "Partial Agonist" theory.

2.1 The Autoreceptor Hypothesis

Dopaminergic neurons possess presynaptic D2-like autoreceptors that act as "brakes," inhibiting dopamine (DA) synthesis (via tyrosine hydroxylase) and release when stimulated.[1]

-

Low Doses: (-)-3-PPP preferentially binds high-affinity autoreceptors.[1] Result: Agonist effect

Reduced synaptic DA -

High Doses: (-)-3-PPP saturates postsynaptic receptors.[1] Due to low intrinsic activity, it competes with endogenous DA.[1] Result: Antagonist effect

Blockade of postsynaptic signaling.[1]

2.2 Visualization: Synaptic Modulation

The following diagram illustrates the differential binding logic of (-)-3-PPP at the dopaminergic synapse.

Figure 1: Mechanism of (-)-3-PPP.[1] Green arrow indicates activation (autoreceptor); Red arrow indicates functional blockade or weak activation (postsynaptic).[1]

Part 3: Comparative Pharmacology[3]

To validate experimental results, it is crucial to compare (-)-3-PPP against its enantiomer and standard full agonists.[1]

| Feature | (-)-3-PPP (Preclamol) | (+)-3-PPP | Apomorphine |

| Intrinsic Activity | Partial Agonist | Full Agonist | Full Agonist |

| Autoreceptor Action | Strong Agonist | Strong Agonist | Strong Agonist |

| Postsynaptic Action | Antagonist (mostly) | Agonist | Agonist |

| Behavioral Effect | Sedation (low dose); No stereotypy | Stereotypy (high dose) | Stereotypy (high dose) |

| Dopamine Synthesis | Inhibits (reverses at high dose) | Inhibits strongly | Inhibits strongly |

Critical Insight: If your experiment requires pure autoreceptor stimulation without postsynaptic noise, (-)-3-PPP is superior to Apomorphine, which will stimulate postsynaptic sites at higher concentrations.[1]

Part 4: Experimental Protocols

4.1 In Vivo: The GBL Model (Dopamine Synthesis Inhibition)

This protocol measures the drug's ability to stimulate autoreceptors in the absence of impulse flow.[1]

-

Principle: Gamma-butyrolactone (GBL) blocks impulse flow in DA neurons, stopping DA release.[1] This removes feedback inhibition, causing Tyrosine Hydroxylase (TH) to maximize DA synthesis.[1] Agonists like (-)-3-PPP will reverse this GBL-induced increase.[1]

Step-by-Step Workflow:

-

Acclimatization: Male Sprague-Dawley rats (200-250g).

-

Drug Administration: Administer (-)-3-PPP (s.c.) at varying doses (e.g., 0.5, 1.0, 4.0 mg/kg).[1]

-

GBL Blockade: 5 minutes later, administer GBL (750 mg/kg, i.p.).

-

Enzyme Inhibition: 35 minutes later, administer NSD-1015 (Decarboxylase inhibitor, 100 mg/kg) to accumulate DOPA.[1]

-

Termination: Decapitate 30 minutes post-NSD-1015.

-

Analysis: Dissect striatum/limbic areas.[1] Assay DOPA levels via HPLC-ECD.

-

Result Interpretation: A decrease in DOPA accumulation compared to GBL-only controls indicates autoreceptor stimulation.[1]

4.2 In Vitro: Radioligand Binding (Sodium Shift)

Differentiation of agonist vs. antagonist properties often relies on the "Sodium Shift."[1]

-

Protocol: Perform competitive binding assays using

-Raclopride (antagonist) or -

Condition A: Assay buffer without NaCl.[1]

-

Condition B: Assay buffer with 100mM NaCl.[1]

-

Analysis: Agonists lose affinity in the presence of

(ratio

4.3 Experimental Logic Flowchart

Figure 2: Validation workflow for establishing autoreceptor selectivity.

References

-

Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors.[1] Psychopharmacology, 75(3), 277-283.[1]

-

Clark, D., et al. (1985). The dopamine autoreceptor agonist (-)-3-PPP: Effects on dopamine synthesis and release.[1] European Journal of Pharmacology, 106(1), 185-189.[1][2]

-

Koch, S. W., et al. (1983). Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites.[1][3] European Journal of Pharmacology, 92(3-4), 279-283.[1][3]

-

Carlsson, A. (1983). Dopamine receptor agonists: intrinsic activity vs. state of receptor.[1] Journal of Neural Transmission, 57(1-2), 309-315.[1]

Sources

- 1. Ibogaine - Wikipedia [en.wikipedia.org]

- 2. (+)- and (-)-3-PPP exhibit different intrinsic activity at striatal dopamine autoreceptors controlling dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Preclamol Hydrochloride ((-)-3-PPP HCl)

[1][2][3]

Executive Summary

Preclamol hydrochloride ((-)-3-(3-Hydroxyphenyl)-N-n-propylpiperidine hydrochloride) is a highly selective dopamine autoreceptor agonist and partial postsynaptic D2 receptor agonist.[1][2] Unlike its (+)-enantiomer, which exhibits significant sigma (

This guide provides a definitive technical reference for researchers, distinguishing the specific stereochemical and salt forms required for reproducible experimental outcomes.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Critical Distinction: Preclamol refers specifically to the (-)-enantiomer .[1][2][3][4] The racemic mixture (3-PPP) or the (+)-isomer will yield confounding results due to off-target sigma receptor binding and differing intrinsic activities at the D2 receptor.[1][2]

Core Data Table[1][2]

| Property | Specification |

| Common Name | This compound; (-)-3-PPP HCl |

| IUPAC Name | (-)-3-(3-Hydroxyphenyl)-N-n-propylpiperidine hydrochloride |

| CAS Number (HCl Salt) | 88768-67-6 |

| CAS Number (Free Base) | 85966-89-8 |

| Molecular Weight | 255.79 g/mol |

| Molecular Formula | |

| Chirality | Levorotatory (-); (S)-configuration |

| Solubility | Water (>20 mg/mL), DMSO (>10 mg/mL), Ethanol |

| Appearance | White to off-white crystalline solid |

Part 2: Mechanism of Action & Pharmacodynamics[1][7]

The "Stabilizer" Concept

Preclamol acts as a dopaminergic stabilizer.[1][2] Its utility lies in its intrinsic activity relative to the physiological state of the synapse.[1][2]

-

Presynaptic Autoreceptors (High Sensitivity): Preclamol acts as a robust agonist at D2 autoreceptors on the presynaptic terminal and soma.[1][2] Activation of these receptors inhibits tyrosine hydroxylase (TH) and reduces dopamine release.[1][2] This occurs at lower doses, leading to a net reduction in dopaminergic transmission (sedative/antipsychotic-like effect).[1][2]

-

Postsynaptic Receptors (Lower Sensitivity): At postsynaptic D2 receptors, Preclamol acts as a partial agonist.[1][2][5]

-

High Tone State: In the presence of high endogenous dopamine (e.g., schizophrenia models), it competes with dopamine.[1][2] Since its intrinsic activity is lower than dopamine, it acts as a functional antagonist.[1][2]

-

Low Tone State: In dopamine-depleted states (e.g., Parkinson's models), it binds to vacant receptors and provides a baseline level of stimulation, acting as an agonist.[1][2]

-

Signaling Pathway Visualization

The following diagram illustrates the presynaptic negative feedback loop triggered by Preclamol.

Figure 1: Signal transduction pathway of Preclamol.[1][2] Note the primary action on presynaptic Gi-coupled autoreceptors leading to reduced Tyrosine Hydroxylase activity.[1][2]

Part 3: Experimental Protocols

Preparation of Stock Solutions

To ensure stability and accuracy, follow this reconstitution protocol. The hydrochloride salt is hygroscopic; weigh rapidly or use a dry box.[1][2]

-

Solvent: Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) is preferred for in vivo work.[1][2] DMSO is suitable for in vitro stock.[1][2]

-

Concentration: Prepare a 10 mM stock solution.

-

Calculation: Dissolve 2.56 mg of Preclamol HCl in 1.0 mL of solvent.

-

-

Storage: Aliquot into light-protective vials (amber glass) and store at -20°C. Avoid freeze-thaw cycles.

In Vivo Administration (Rat Model)

Objective: To assess autoreceptor-mediated sedation (locomotor suppression).[1][2]

-

Subject: Male Sprague-Dawley rats (250–300 g).

-

Dosing:

-

Control: Saline vehicle (1 mL/kg).

-

Procedure:

-

Expected Outcome: A "U-shaped" dose-response curve is often observed, but strictly speaking, (-)-3-PPP produces dose-dependent suppression of locomotion at lower ranges due to autoreceptor activation, without the catalepsy associated with full antagonists (e.g., haloperidol).[1][2]

In Vitro Binding Assay (Validation)

Objective: Confirm D2 affinity and lack of Sigma binding.

Part 4: Synthesis & Stability Considerations[1]

Synthesis Logic

Researchers requiring custom synthesis should note that the separation of enantiomers is the critical step.[1][2]

-

Resolution: Fractional crystallization using dibenzoyl-L-tartaric acid is the standard method to isolate the (-)-enantiomer.[1][2]

-

Demethylation: Conversion of the methoxy group to the hydroxyl group using

or 48% HBr.[1][2]

Stability[1][2]

References

-

MedKoo Biosciences. (n.d.).[1][2] this compound Product Data. Retrieved from [1][2]

-

PubChem. (n.d.).[1][2][6] Preclamol (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1][2]

-

Clark, D., et al. (1985).[1][2][7] "The effects of the dopamine autoreceptor agonist, (-)-3-PPP, on the metabolism of dopamine in the rat brain."[1][2] European Journal of Pharmacology, 112(2), 161-169.[1][2]

-

Hjorth, S., et al. (1983).[1][2] "The 3-PPP enantiomers: interactions with dopamine autoreceptors and postsynaptic dopamine receptors in the rat brain."[1][2] Psychopharmacology, 81(2), 89-99.[1][2]

-

ChemicalBook. (n.d.).[1][2] this compound CAS 88768-67-6.[1][2] Retrieved from [1][2]

Sources

- 1. medkoo.com [medkoo.com]

- 2. (-)-3-Ppp | C14H21NO | CID 5311189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preclamol and parkinsonian fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-PPP - Wikipedia [en.wikipedia.org]

- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, (R)- | C14H22ClNO | CID 202477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Pharmacological Profile of Preclamol [(-)-3-PPP]: The Prototype Dopamine Stabilizer

Executive Summary

Preclamol, chemically known as (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine [(-)-3-PPP], represents a seminal milestone in neuropsychopharmacology. Discovered by the Nobel Laureate Arvid Carlsson and colleagues, it was the first compound to empirically validate the concept of dopamine partial agonism and autoreceptor selectivity .

Unlike classical neuroleptics (D2 antagonists) that block transmission indiscriminately, or full agonists (like apomorphine) that hyper-stimulate receptors, Preclamol acts as a "dopamine stabilizer." It functions as an agonist at presynaptic autoreceptors (reducing dopamine synthesis/release) while acting as a functional antagonist or weak partial agonist at postsynaptic receptors depending on the endogenous dopaminergic tone. Although its clinical utility was limited by rapid tachyphylaxis, its pharmacological profile laid the structural and theoretical foundation for "third-generation" antipsychotics like aripiprazole.

Chemical & Molecular Identity

The pharmacological distinctiveness of Preclamol lies in its stereochemistry.[1] The racemic mixture (3-PPP) contains two enantiomers with divergent profiles. The (-)-enantiomer (Preclamol) is the partial agonist of interest, whereas the (+)-enantiomer acts as a full agonist with sigma receptor affinity.

| Parameter | Technical Specification |

| Generic Name | Preclamol |

| Chemical Name | (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine |

| Abbreviation | (-)-3-PPP |

| Molecular Formula | C₁₄H₂₁NO |

| Stereochemistry | Levorotatory (-) enantiomer (Critical for partial agonist profile) |

| Key Structural Feature | 3-substituted piperidine ring mimicking the dopamine ethylamine side chain |

Advanced Synthesis Note

While early synthesis relied on resolution of racemic mixtures, modern stereoselective synthesis utilizes Palladium-catalyzed C(sp3)–H arylation .

-

Starting Material: L-pipecolinic acid.[2]

-

Key Step: Pd-catalyzed arylation at the C-3 position creates the chiral center with high enantiomeric excess, avoiding the yield loss associated with chiral resolution.

Pharmacodynamics: The "Stabilizer" Mechanism

The core of Preclamol’s profile is its intrinsic activity (efficacy) , which is significantly lower than that of endogenous dopamine.

Receptor Binding & Intrinsic Activity

Preclamol binds with high affinity to D2-like receptors but elicits a sub-maximal biological response.

-

Target: Dopamine D2 and D3 receptors.

-

Intrinsic Activity (

): ~46% at human D2L receptors (relative to Dopamine = 100%). -

Binding Affinity (

): Low nanomolar range (<100 nM), comparable to many full antagonists.

The Biphasic Mechanism of Action

Preclamol's physiological effect is context-dependent, governed by the "Receptor Reserve" theory.

-

Presynaptic Autoreceptors (High Sensitivity): These receptors have a high "receptor reserve," meaning only a small fraction needs to be activated to inhibit dopamine synthesis (Tyrosine Hydroxylase) and release. Preclamol’s 46% intrinsic activity is sufficient to fully activate these receptors, causing a net reduction in synaptic dopamine.

-

Postsynaptic Receptors (Lower Sensitivity): These require higher intrinsic activity for full depolarization. Preclamol occupies these sites but activates them weakly.

-

In High DA Tone (Schizophrenia): Preclamol competes with dopamine (100% efficacy). By displacing dopamine with a 46% efficacious ligand, the net signal is reduced (Functional Antagonism).

-

In Low DA Tone (Parkinson's): Preclamol binds to empty receptors, providing a 46% signal where there was previously zero. The net signal is increased (Agonism).

-

Visualization: The Dopamine Stabilizer Concept

Figure 1: The bidirectional pharmacological effect of Preclamol based on endogenous dopaminergic tone.

Functional Pharmacology (In Vivo Data)

The following table summarizes the classic in vivo effects that defined Preclamol's profile.

| Experimental Model | Physiological State | Preclamol Effect | Interpretation |

| Reserpinized Rats | Dopamine Depleted | Locomotor Stimulation | Acts as an Agonist (restores function in absence of DA). |

| Amphetamine-Treated Rats | Hyper-Dopaminergic | Inhibition of Locomotion | Acts as an Antagonist (competes with excess DA). |

| GBL Model | Autoreceptor Isolation | Inhibition of DOPA Synthesis | Acts as a potent Agonist at synthesis-modulating autoreceptors. |

| 6-OHDA Lesion (Unilateral) | Supersensitive Receptors | Contralateral Rotation | Agonist activity at supersensitive postsynaptic receptors. |

Experimental Protocols

To validate a compound as a partial agonist similar to Preclamol, two specific protocols are essential: one biochemical (intrinsic activity) and one behavioral (functional output).

Protocol A: GTP S Binding Assay (Intrinsic Activity Validation)

Rationale: Measures the ability of the ligand-receptor complex to activate G-proteins (exchange GDP for GTP). This is the direct measure of "intrinsic activity" (

-

Membrane Preparation: Harvest CHO cells stably expressing human D2L receptors. Homogenize in ice-cold Tris-HCl buffer.

-

Incubation:

-

Prepare assay buffer containing GDP (excess to minimize basal binding) and [

S]GTP -

Add Preclamol (concentration range

to -

Controls: Include Dopamine (100% reference) and Haloperidol (0% reference).

-

-

Reaction: Incubate at 30°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Calculation:

Target Result for Preclamol-like profile: 20–60%.

Protocol B: 6-OHDA Unilateral Lesion Rotation (Behavioral Screening)

Rationale: The "Carlsson Model." Unilateral lesion of the Substantia Nigra creates postsynaptic receptor supersensitivity on the lesioned side. Agonists cause rotation away from the lesion (contralateral).

Figure 2: Workflow for the 6-OHDA rotation model to assess agonist potency.

Clinical Translation & Limitations

Despite its theoretical elegance, Preclamol failed to become a marketed drug. Understanding this failure is critical for drug developers.

-

Tachyphylaxis (Desensitization): In clinical trials for schizophrenia, Preclamol showed an initial reduction in psychotic symptoms (approx. 30% reduction in Week 1). However, the effect dissipated rapidly upon repeated dosing.

-

Biphasic Clinical Effects: In Parkinson's patients, Preclamol reduced dyskinesias (antagonist effect) but also worsened Parkinsonism in some patients by competing too aggressively with L-DOPA.

-

Legacy: Preclamol is the direct ancestor of Aripiprazole (Abilify). Aripiprazole succeeded where Preclamol failed by having a higher affinity, a more balanced intrinsic activity, and a slower rate of receptor desensitization, effectively realizing the "Dopamine Stabilizer" dream.

References

-

Carlsson, A. (1983). Dopamine receptor agonists: intrinsic activity vs. state of receptor.[3][4] Journal of Neural Transmission, 57(1-2), 309-315. Link

-

Ståhle, L., & Ungerstedt, U. (1986). The partial dopamine receptor agonist (-)-3-PPP: Effects on DOPA accumulation in the rat striatum. European Journal of Pharmacology, 122(1), 161-164. Link

-

Lahti, A. C., et al. (1998). Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (preclamol) in schizophrenia. Biological Psychiatry, 43(1), 2-11. Link

-

Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389. Link

-

Zhang, S. J., et al. (2017). Stereoselective synthesis of (−)-3-PPP through palladium-catalysed unactivated C(sp3)–H arylation.[2] Tetrahedron Letters, 58(7), 606-609.[2] Link

Sources

- 1. 3-PPP - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dopamine receptor agonists: intrinsic activity vs. state of receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aripiprazole - Wikipedia [en.wikipedia.org]

- 5. Arvid Carlsson: the 2000 Nobel Laureate in Medicine | University of Gothenburg [gu.se]

The Stereochemical Dichotomy of 3-PPP: A Technical Guide to the Differential Pharmacology of its Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Pharmacology

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, can be a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different, and sometimes opposing, pharmacological effects. This principle is vividly illustrated by the phenylpiperidine derivative 3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as 3-PPP. As a chiral compound, 3-PPP exists as two distinct enantiomers: (-)-3-PPP and (+)-3-PPP. While possessing the same chemical formula and connectivity, these two molecules present a fascinating case study in stereoselective pharmacology, particularly in their interactions with dopaminergic and other neurotransmitter systems.

This technical guide provides a comprehensive analysis of the core differences between the (-)-3-PPP and (+)-3-PPP enantiomers. We will delve into their distinct receptor binding profiles, functional activities, and the downstream signaling pathways they modulate. Furthermore, this guide will furnish detailed experimental protocols for the characterization of these compounds, offering field-proven insights for researchers in drug discovery and development.

Comparative Pharmacology: A Tale of Two Enantiomers

The pharmacological divergence of the 3-PPP enantiomers is most pronounced at dopamine receptors, where they display a classic example of stereoselective receptor interaction. While both enantiomers exhibit affinity for D2-like dopamine receptors, their functional consequences are strikingly different.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of (-)-3-PPP and (+)-3-PPP for key dopamine, serotonin, and sigma receptors. It is important to note that absolute Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue preparation.

| Receptor Subtype | (-)-3-PPP Ki (nM) | (+)-3-PPP Ki (nM) | Predominant Functional Activity of (-)-3-PPP | Predominant Functional Activity of (+)-3-PPP |

| Dopamine D2 | High Affinity | High Affinity | Partial Agonist (autoreceptor) / Antagonist (postsynaptic) | Full Agonist |

| Dopamine D3 | High Affinity | High Affinity | Antagonist/Partial Agonist | Agonist |

| Sigma-1 | Moderate Affinity | High Affinity | — | Agonist |

| Sigma-2 | Moderate Affinity | High Affinity | — | Agonist |

Note: Comprehensive Ki values for all serotonin receptor subtypes are not consistently reported in a comparative format. Both enantiomers generally show lower affinity for serotonin receptors compared to dopamine D2-like receptors.

Functional Activity at Dopamine Receptors

The functional activities of the 3-PPP enantiomers at dopamine receptors are the cornerstone of their distinct pharmacological profiles.

-

(+)-3-PPP: The Dopamine Agonist The (+)-enantiomer behaves as a classical dopamine agonist. It acts as a full agonist at dopamine D2 autoreceptors, which are located presynaptically and regulate the synthesis and release of dopamine.[1] By stimulating these autoreceptors, (+)-3-PPP effectively reduces dopaminergic neurotransmission. Furthermore, it is also an agonist at postsynaptic D2 receptors, mimicking the effects of endogenous dopamine on target neurons.[2]

-

(-)-3-PPP: The Atypical Modulator The (-)-enantiomer presents a more complex and nuanced pharmacological profile. It is characterized as a partial agonist at dopamine D2 autoreceptors.[1][3] This means that it can weakly stimulate these receptors, but to a lesser extent than a full agonist like (+)-3-PPP. In situations of high dopaminergic tone, it can act as a functional antagonist at autoreceptors. Crucially, at postsynaptic D2 receptors, (-)-3-PPP acts as an antagonist , blocking the effects of endogenous dopamine.[2][3][4] This dual action of presynaptic partial agonism and postsynaptic antagonism contributes to its description as an atypical dopamine modulator. Some studies have also suggested that (-)-3-PPP may act as a weak antagonist at D1-like receptors.[5]

This differential activity has significant implications for their in vivo effects. Systemic administration of (+)-3-PPP leads to a decrease in extracellular dopamine levels, consistent with its full agonist activity at autoreceptors.[2] Conversely, (-)-3-PPP has been shown to increase extracellular dopamine concentrations, an effect attributed to its antagonist action at postsynaptic receptors leading to a compensatory increase in dopamine neuron firing and release, as well as its partial agonist action at autoreceptors which may be insufficient to fully suppress dopamine release.[2]

Signaling Pathways: From Receptor Binding to Cellular Response

The binding of the 3-PPP enantiomers to dopamine D2 receptors initiates distinct intracellular signaling cascades. D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

(+)-3-PPP: Canonical Gi/o Signaling

As a full agonist, (+)-3-PPP binding to D2 receptors robustly activates the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can go on to modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Caption: Signaling pathway of (+)-3-PPP at the D2 receptor.

(-)-3-PPP: Modulated Signaling and Antagonism

As a postsynaptic antagonist, (-)-3-PPP binds to the D2 receptor but does not induce the conformational change necessary for robust G-protein activation. In doing so, it competitively blocks the binding and subsequent signaling of endogenous dopamine. Its partial agonist activity at autoreceptors suggests a limited ability to activate Gi/o signaling at these presynaptic sites. The net effect on downstream signaling is highly dependent on the local concentration of dopamine.

Caption: Antagonistic action of (-)-3-PPP at the postsynaptic D2 receptor.

Experimental Protocols for Characterization

To elucidate the distinct pharmacological profiles of the 3-PPP enantiomers, a suite of in vitro and in vivo assays is employed. The choice of assay is critical for dissecting their differential effects on receptor binding, functional activity, and downstream signaling.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of each enantiomer for specific receptor subtypes.

Causality Behind Experimental Choices: This assay directly measures the interaction between the compound and the receptor target. By using selective radioligands for different receptors (e.g., [³H]spiperone for D2 receptors), one can quantify the potency with which each enantiomer displaces the radioligand, thus revealing its binding affinity. Performing these assays in the presence and absence of guanine nucleotides (like GTPγS) can provide initial insights into the agonist or antagonist nature of the ligand. A shift in affinity in the presence of GTPγS is indicative of agonist activity.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the membranes in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled competitor ((-)-3-PPP or (+)-3-PPP).

-

Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation Assay

Objective: To determine the functional effect of each enantiomer on adenylyl cyclase activity, thereby characterizing them as agonists, partial agonists, or antagonists.

Causality Behind Experimental Choices: Since D2 receptors are Gi/o-coupled, their activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This assay directly measures this downstream signaling event. By stimulating adenylyl cyclase with forskolin, one can then measure the ability of the 3-PPP enantiomers to inhibit this stimulated cAMP production.

Step-by-Step Methodology:

-

Cell Culture: Use cells stably expressing the dopamine D2 receptor (e.g., CHO-D2 cells).

-

Cell Treatment: Pre-incubate the cells with varying concentrations of (-)-3-PPP or (+)-3-PPP. To assess antagonist activity, pre-incubate with the enantiomer before adding a known D2 agonist.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase activity and cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the drug concentration. For agonists, determine the EC50 and Emax values. For antagonists, determine the IC50 value and calculate the Kb.

Caption: Workflow for key in vitro characterization assays.

In Vivo Microdialysis

Objective: To measure the in vivo effects of each enantiomer on extracellular dopamine levels in specific brain regions.

Causality Behind Experimental Choices: This technique allows for the direct measurement of neurotransmitter levels in the brains of freely moving animals, providing a physiologically relevant assessment of a drug's overall effect on dopaminergic neurotransmission. The differential effects of the 3-PPP enantiomers on dopamine release and metabolism can be directly observed.

Step-by-Step Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the striatum or nucleus accumbens) of an anesthetized animal.

-

Perfusion and Sampling: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect the dialysate samples at regular intervals.

-

Drug Administration: Administer (-)-3-PPP or (+)-3-PPP systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe.

-

Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot them over time to visualize the drug-induced changes.

Conclusion

The enantiomers of 3-PPP, (-)-3-PPP and (+)-3-PPP, represent a compelling example of stereoselectivity in pharmacology. Their opposing actions at postsynaptic dopamine D2 receptors, with (+)-3-PPP acting as an agonist and (-)-3-PPP as an antagonist, lead to distinct in vitro and in vivo pharmacological profiles. The partial agonist activity of (-)-3-PPP at dopamine autoreceptors further adds to its unique character. A thorough understanding of these differences, gained through a combination of receptor binding, functional, and in vivo assays, is crucial for researchers aiming to leverage these compounds as pharmacological tools or as starting points for the development of novel therapeutics for neuropsychiatric disorders. The principles highlighted by the 3-PPP enantiomers underscore the critical importance of considering stereochemistry in all stages of the drug discovery and development process.

References

-

Clark, D., Hjorth, S., & Carlsson, A. (1984). (+)- and (-)-3-PPP exhibit different intrinsic activity at striatal dopamine autoreceptors controlling dopamine synthesis. European Journal of Pharmacology, 106(1), 185-189. [Link]

-

Schorderet, M., Hjorth, S., & Hacksell, U. (1984). Differential effects of the enantiomers of 3-PPP on dopamine D1-receptors of isolated rabbit retina. Journal of Neural Transmission, 59(1), 1-7. [Link]

-

Hjorth, S., Carlsson, A., Clark, D., Svensson, K., Wikström, H., Sanchez, D., Lindberg, P., Hacksell, U., Arvidsson, L. E., Johansson, A., & Nilsson, J. L. (1983). Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP. Psychopharmacology, 81(2), 89-99. [Link]

-

Feenstra, M. G., Snel, J., Rollema, H., & Westerink, B. H. (1985). Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology, 329(3), 256-262. [Link]

-

White, F. J., & Wang, R. Y. (1984). Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors. The Journal of Neuroscience, 4(5), 1301-1313. [Link]

Sources

- 1. 3-PPP antagonizes the in vitro effects of D-1 and D-2 dopamine receptor agonists in rat neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of 3-PPP enantiomers on extracellular dopamine concentration in the caudate-putamen and nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of (-)-3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Preclamol: A Technical History of a Pioneering Dopamine Partial Agonist in Antipsychotic Research

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical analysis of the development of Preclamol ((-)-3-PPP), a pioneering dopamine D2 receptor partial agonist investigated for the treatment of schizophrenia. We delve into the scientific rationale behind the dopamine stabilizer hypothesis that propelled its development, from its preclinical characterization to its early clinical trials. This guide will detail the pharmacodynamic and pharmacokinetic properties of Preclamol, critically examine the experimental designs of key studies, and elucidate the phenomenon of tachyphylaxis that ultimately led to its clinical discontinuation. By synthesizing preclinical and clinical data, we aim to provide a valuable case study for researchers in neuropsychopharmacology and drug development, highlighting the challenges and insights gained from this early exploration of dopamine partial agonism in psychosis.

Introduction: The Dopamine Hypothesis and the Quest for a Stabilizer

The development of antipsychotic medications has been intrinsically linked to the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of the disorder.[1] Early antipsychotics, known as typical or first-generation agents, primarily act as potent antagonists at the dopamine D2 receptor.[2][3] While effective in mitigating positive symptoms, their indiscriminate blockade of dopamine receptors often leads to significant motor side effects (extrapyramidal symptoms) and hyperprolactinemia.[4]

This led to the conceptualization of a "dopamine stabilizer"—a compound that could modulate dopaminergic activity, acting as an antagonist in states of dopamine excess (hyperdopaminergic) and as an agonist in states of dopamine deficiency (hypodopaminergic).[5] This dual action was hypothesized to offer a more nuanced therapeutic approach, potentially treating both positive and negative symptoms of schizophrenia with a reduced side-effect profile. Preclamol, the (-)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), emerged as one of the first compounds to be extensively studied for this novel mechanism of action.[6]

Preclamol: A Profile of a Dopamine Partial Agonist

Preclamol's unique pharmacological profile is characterized by its activity as a dopamine D2 receptor partial agonist. This means it binds to the D2 receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine.[5] In a hyperdopaminergic state, Preclamol competes with dopamine for receptor binding, thereby reducing the overall receptor activation and functioning as a functional antagonist. Conversely, in a hypodopaminergic state, its intrinsic agonistic activity provides a baseline level of receptor stimulation.

Receptor Binding Affinity

The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. Below is a comparative summary of the receptor binding affinities (Ki, nM) of Preclamol and other relevant antipsychotics. Lower Ki values indicate a higher binding affinity.

| Receptor | Preclamol ((-)-3-PPP) | Haloperidol | Aripiprazole |

| Dopamine D2 | ~50-100 nM | ~1-2 nM | ~0.34-0.87 nM |

| Dopamine D3 | High Affinity | Moderate Affinity | High Affinity |

| Serotonin 5-HT1A | Low Affinity | Low Affinity | ~1.7-4.4 nM |

| Serotonin 5-HT2A | Low Affinity | ~20-50 nM | ~1.7-3.4 nM |

Note: The Ki values are approximate and can vary between different studies and assay conditions.

Preclinical Development: From Bench to Bedside

The progression of Preclamol into clinical trials was underpinned by a series of preclinical studies designed to characterize its pharmacological activity and predictive antipsychotic efficacy.

In Vitro Characterization

Initial in vitro studies focused on elucidating Preclamol's interaction with dopamine receptors. These assays were crucial in establishing its partial agonist profile.

A standard protocol to determine the binding affinity of a compound like Preclamol for the D2 receptor is as follows:

-

Membrane Preparation: Homogenize rat striatal tissue (rich in D2 receptors) in a cold buffer and centrifuge to isolate the cell membranes containing the receptors.

-

Radioligand Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled D2 antagonist (e.g., [3H]-spiperone) and varying concentrations of the unlabeled test compound (Preclamol).

-

Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Animal Models of Antipsychotic Efficacy

Preclinical behavioral models in rodents are essential for predicting the antipsychotic potential of a new compound. Two commonly used models are amphetamine-induced hyperlocomotion and the conditioned avoidance response.

Caption: Preclamol's functional antagonism of D2 receptors is expected to inhibit amphetamine-induced hyperlocomotion.

The CAR test is a robust predictor of antipsychotic activity.[1] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding neutral conditioned stimulus (e.g., a light or tone).[8] Clinically effective antipsychotics selectively suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus once it is present.[9] This effect is thought to reflect a dampening of the motivational salience of the conditioned stimulus.

Clinical Development: Promise and Peril

The promising preclinical profile of Preclamol led to its evaluation in human subjects for the treatment of schizophrenia.

Early Clinical Trials in Schizophrenia

Several early clinical studies were conducted to assess the safety, tolerability, and efficacy of Preclamol in patients with schizophrenia.

A key study involved two consecutive placebo-controlled crossover trials.[10] In a preliminary dose-finding study with nine patients over six weeks, a dose of 300 mg twice daily was identified as the most effective for antipsychotic action.[10] This was followed by an early efficacy study where ten patients received 300 mg of Preclamol twice daily for one week.[10]

Key Findings from Early Efficacy Study: [10]

| Outcome Measure | Change with Preclamol vs. Placebo |

| Positive Symptoms (Psychosis Change Scale) | 30% decrease |

| Negative Symptoms (BPRS Withdrawal Subscale) | 28% decrease |

| Motor Side Effects | No evidence of motor side effects |

These initial results were encouraging, demonstrating that Preclamol could reduce both positive and negative symptoms of schizophrenia without inducing the motor side effects characteristic of typical antipsychotics.[10]

-

Patient Selection: Recruit patients with a confirmed diagnosis of schizophrenia who are currently drug-free.

-

Baseline Assessment: Conduct baseline assessments of psychotic symptoms using standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS) and a specific Psychosis Change Scale.

-

Randomization: Randomly assign patients to one of two treatment sequences: (A) Preclamol for a set period (e.g., one week) followed by a washout period and then placebo for the same duration, or (B) Placebo first, followed by a washout and then Preclamol.

-

Blinding: Ensure that both patients and raters are blind to the treatment allocation.

-

Symptom Assessment: Conduct regular symptom assessments throughout both treatment phases.

-

Data Analysis: Compare the changes in symptom scores from baseline between the Preclamol and placebo treatment phases within each patient.

Caption: Workflow of a placebo-controlled crossover study for evaluating Preclamol's efficacy.

The Emergence of Tachyphylaxis

Despite the initial positive results, a critical limitation of Preclamol therapy emerged: the antipsychotic effects were not sustained.[10] In the dose-finding study, the apparent therapeutic benefit lasted for no longer than one week, a phenomenon attributed to receptor desensitization, also known as tachyphylaxis.[10]

Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration.[11] In the context of a G-protein coupled receptor (GPCR) like the D2 receptor, this can occur through several mechanisms:

-

G-Protein Uncoupling: Prolonged agonist binding can lead to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders the interaction of the receptor with its G-protein, effectively uncoupling it from its downstream signaling pathway.

-

Receptor Internalization: The binding of β-arrestin can also target the receptor for internalization into the cell via endocytosis, reducing the number of receptors available on the cell surface to respond to the drug.

-

Downregulation: Over longer periods of agonist exposure, the cell may decrease the total number of receptors through reduced synthesis or increased degradation.

Caption: Proposed molecular mechanism of Preclamol-induced D2 receptor tachyphylaxis.

The Discontinuation of Preclamol and its Legacy

The inability of Preclamol to produce a sustained antipsychotic effect was the primary reason for the discontinuation of its development for schizophrenia. While the initial efficacy data supported the dopamine stabilizer hypothesis, the rapid development of tolerance rendered it clinically unviable for the long-term management of psychosis.[10]

Despite its clinical failure, the story of Preclamol is not one of complete loss. Its development provided crucial in-human proof-of-concept for the potential of dopamine partial agonists to treat psychosis with a favorable side-effect profile. The challenges encountered with Preclamol, particularly the issue of tachyphylaxis, offered valuable lessons for the development of subsequent generations of dopamine partial agonists.

The successful development of aripiprazole, another dopamine D2 partial agonist, highlights the importance of optimizing the intrinsic activity and pharmacokinetic properties of a drug to achieve a sustained therapeutic effect without inducing rapid receptor desensitization.[12][13]

Conclusion

Preclamol stands as a significant, albeit unsuccessful, chapter in the history of antipsychotic drug development. It was a pioneering effort to translate the elegant concept of dopamine stabilization into a clinical reality. The in-depth technical analysis of its development, from its preclinical rationale to its clinical shortcomings, provides invaluable insights for today's researchers. The story of Preclamol underscores the complexities of neuropsychopharmacology, where a promising mechanism of action must be carefully balanced with the right pharmacokinetic and pharmacodynamic properties to achieve lasting therapeutic success. The lessons learned from Preclamol have undoubtedly contributed to the more nuanced understanding of dopamine partial agonism that has led to the successful development of newer and more effective treatments for schizophrenia.

References

-

Amphetamine induced hyperlocomotion | b-neuro. (n.d.). Retrieved February 9, 2026, from [Link]

-

Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed. (1997). Biological Psychiatry, 42(3), 235-243. [Link]

-

Efficacy and tolerability of aripiprazole versus D2 antagonists in the early course of schizophrenia: a systematic review and meta-analysis. (2021). Neuropsychopharmacology, 46(6), 1144–1153. [Link]

-

Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC - NIH. (2015). Current Neuropharmacology, 13(5), 630-640. [Link]

-

Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed. (2006). Hippocampus, 16(9), 733-741. [Link]

-

Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC. (2013). PLoS ONE, 8(10), e74984. [Link]

-

The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed. (1999). Neuroscience and Biobehavioral Reviews, 23(6), 851-862. [Link]

-

Partial agonist actions of aripiprazole and the candidate antipsychotics S33592, bifeprunox, N-desmethylclozapine and preclamol at dopamine D(2L) receptors are modified by co-transfection of D(3) receptors: potential role of heterodimer formation - PubMed. (2008). Journal of Neurochemistry, 107(1), 193-205. [Link]

-

Preclinical Studies in Drug Development | PPD. (n.d.). Retrieved February 9, 2026, from [Link]

-

Guidelines for Discontinuation of Antipsychotics in Patients Who Recover From First-Episode Schizophrenia Spectrum Disorders: Derived From the Aggregated Opinions of Asian Network of Early Psychosis Experts and Literature Review - PMC. (2018). Clinical Psychopharmacology and Neuroscience, 16(1), 1-11. [Link]

-

Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - Frontiers. (2022). Frontiers in Psychiatry, 13, 856021. [Link]

-

Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - NIH. (2011). Psychopharmacology, 218(3), 519-530. [Link]

- preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. (2024). World Journal of Pharmaceutical Science and Research, 3(6), 483-501.

-

Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PubMed Central. (2023). The Journal of Biological Chemistry, 299(3), 102941. [Link]

-

(PDF) Regulatory Strategy: Preclinical Testing of Combination Products Drug Testing of Combination Products - ResearchGate. (2019). Retrieved February 9, 2026, from [Link]

-

The FDA Finally Removes a Huge Barrier to an Effective Schizophrenia Medicine | Cato at Liberty Blog. (2025). Retrieved February 9, 2026, from [Link]

-

Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC. (2008). Psychopharmacology, 198(3), 329-340. [Link]

-

Conditioned avoidance response in the development of new antipsychotics - PubMed. (2013). Current Pharmaceutical Design, 19(20), 3586-3595. [Link]

-

USMLE Step 3 & Step 2 CK Pharmacology Review - YouTube. (2023, February 11). Retrieved February 9, 2026, from [Link]

- A new model of active avoidance conditioning adequate for pharmacological studies. (1976). Archives Internationales de Pharmacodynamie et de Thérapie, 223(1), 168-170.

-

Special feature on antipsychotic discontinuation in schizophrenia - PMC. (2025). The British Journal of Psychiatry, 226(1), 1-3. [Link]

- Aripiprazole: an appraisal of the translation of complex receptor effects into clinical outcomes. (2004). Future Drugs, 1(4), 437-446.

-

2023 NEI Synapse Extended Q&A: Dopamine Partial Agonists with Dr. Jonathan Meyer. (2024, February 27). Retrieved February 9, 2026, from [Link]

-

Changes in Feeding and Locomotion Induced by Amphetamine Analogs in Rats - PMC. (2008). Pharmacology Biochemistry and Behavior, 91(2), 241-249. [Link]

-

Use and discontinuation of antipsychotic medication in 20 years following a first episode of schizophrenia: results from the OPUS trial - PubMed. (2024). The Lancet Psychiatry, S2215-0366(24)00345-X. [Link]

-

Partial agonist antipsychotic drugs differentially interact with a secondary binding site at the dopamine D2 receptor | Request PDF - ResearchGate. (2025). Retrieved February 9, 2026, from [Link]

-

Core Outcome Measures in Preclinical Assessment of Candidate Analgesics - PMC. (2018). The Journal of Pain, 19(11), 1236-1249. [Link]

-

Preclinical research strategies for drug development - AMSbiopharma. (2025). Retrieved February 9, 2026, from [Link]

- Are combination therapies with aripiprazole and other antipsychotics pharmacologically rational?. (2008). Clinical Neuropsychopharmacology and Therapeutics, 1, 31-33.

Sources

- 1. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 3. jscnp.org [jscnp.org]

- 4. Use and discontinuation of antipsychotic medication in 20 years following a first episode of schizophrenia: results from the OPUS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Core Outcome Measures in Preclinical Assessment of Candidate Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. b-neuro.com [b-neuro.com]

- 8. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and tolerability of aripiprazole versus D2 antagonists in the early course of schizophrenia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Preclamol Hydrochloride: A Technical Guide for Researchers

An In-Depth Review of its Chemical Identity, Pharmacology, and Methodologies for Investigation

This guide provides a comprehensive technical overview of Preclamol hydrochloride, a significant pharmacological tool for researchers in neuroscience and drug development. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's scientific narrative, from its fundamental chemical properties to its complex interactions within biological systems.

Chemical Identity and Nomenclature

This compound is the hydrochloride salt of the levorotatory enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). A clear understanding of its nomenclature is critical for accurate literature review and experimental design.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (S)-3-(1-propylpiperidin-3-yl)phenol hydrochloride | |

| Alternate IUPAC Name | 3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride | |

| CAS Number | 88768-67-6 | ChemicalBook[1] |

| Free Base CAS | 85966-89-8 | PubChem |

| Molecular Formula | C₁₄H₂₂ClNO | PubChem[2] |

| Molecular Weight | 255.79 g/mol | PubChem[2] |

A comprehensive list of synonyms is provided below to aid in database searches and cross-referencing of historical and current literature.

Synonyms:

-

(-)-3-PPP hydrochloride

-

S(-)-3PPP hydrochloride

-

(S)-(-)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride

-

(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine hydrochloride

-

Preclamol [INN]

-

UNII-Q8W2T87WWW

Pharmacological Profile: A Dual-Action Dopaminergic Modulator

Preclamol's pharmacological profile is characterized by its nuanced interaction with the dopamine system, exhibiting properties of a partial agonist with a notable preference for presynaptic D2 autoreceptors. This dual action underpins its unique behavioral effects and therapeutic potential.

Mechanism of Action

Preclamol acts as a partial agonist at dopamine D2 receptors.[3] The critical aspect of its mechanism lies in its functional selectivity. At low doses, it preferentially stimulates presynaptic D2 autoreceptors. This agonistic action on autoreceptors provides a negative feedback signal, leading to reduced synthesis and release of dopamine from the presynaptic terminal.

At higher concentrations, Preclamol can act as a weak antagonist at postsynaptic D2 receptors.[4] This dual agonist-antagonist profile is dependent on the dopaminergic tone of the specific brain region. In a hyperdopaminergic state, it can act as a functional antagonist, while in a hypodopaminergic state, its agonistic properties may dominate.[3]

Beyond the dopaminergic system, Preclamol and its parent compound, 3-PPP, are also known to be agonists at sigma-1 and sigma-2 receptors.[4] The contribution of sigma receptor activity to its overall pharmacological effect is an area of ongoing investigation.

Pharmacodynamics: Quantifying Receptor Interaction

A key aspect for any drug development professional is the quantitative measure of a compound's interaction with its target. For Preclamol, its intrinsic activity at various receptor subtypes is a crucial parameter.

Table 2: Intrinsic Activity of Preclamol at Human Dopamine Receptors

| Receptor Subtype | Intrinsic Activity (%) | Reference |

| Dopamine hD2L | 46 | Lahti et al., 1996[5] |

| Dopamine hD4.4 | 83 | Lahti et al., 1996[5] |

The intrinsic activity values highlight Preclamol's partial agonism, being less than that of the full agonist dopamine. The higher intrinsic activity at the D4.4 receptor subtype suggests a potential for differential effects mediated through this receptor.

Pharmacokinetics

Studies in humans have provided initial insights into the pharmacokinetic profile of Preclamol. Following intramuscular administration of 30-40 mg, blood levels have been observed to be in the range of 200-500 pmoles/ml. The compound exhibits a relatively short half-life of 2-2.5 hours.[6] This short duration of action presented challenges for its sustained therapeutic efficacy in clinical trials.

Therapeutic Potential and Clinical Context

Preclamol has been investigated for its therapeutic potential in central nervous system disorders where dopamine dysregulation is a key pathological feature.

-

Schizophrenia: The ability of Preclamol to stabilize the dopamine system—reducing hyperactivity through autoreceptor agonism while avoiding complete postsynaptic blockade—made it a promising candidate for the treatment of schizophrenia.[7] Clinical studies did show some initial antipsychotic effects; however, this efficacy was not sustained over time, potentially due to receptor desensitization.[7]

-

Parkinson's Disease: The compound has also been explored in the context of Parkinson's disease, where its partial agonist activity was hypothesized to provide a smoother, more controlled dopaminergic stimulation than full agonists, potentially reducing motor fluctuations.[3]

While Preclamol itself did not proceed to market, the concept of partial dopamine agonism that it helped to pioneer has been a cornerstone in the development of third-generation antipsychotics.[7]

Methodologies for the Investigation of this compound

For researchers aiming to explore the effects of Preclamol, a robust set of experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Characterization: Dopamine D2 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of this compound at the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[³H]Spiperone (radioligand)

-

Haloperidol (competing ligand for non-specific binding)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO or water).

-

Prepare serial dilutions of this compound in assay buffer to create a concentration range that will span the expected Ki value.

-

Prepare a solution of [³H]Spiperone in assay buffer at a concentration close to its Kd for the D2 receptor.

-

Prepare a high concentration solution of haloperidol (e.g., 10 µM) in assay buffer for determining non-specific binding.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to the respective wells:

-

Total Binding: Assay buffer, [³H]Spiperone, and cell membranes.

-

Non-specific Binding: Haloperidol solution, [³H]Spiperone, and cell membranes.

-

Competition Binding: Serial dilutions of this compound, [³H]Spiperone, and cell membranes.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram: Experimental Workflow for Receptor Binding Assay

Caption: Workflow for determining the Ki of this compound.

In Vivo Assessment: Rodent Locomotor Activity

This protocol describes a method to assess the effect of this compound on spontaneous locomotor activity in rodents, a common behavioral assay for screening antipsychotic-like properties.

Objective: To evaluate the dose-dependent effect of this compound on locomotor activity in mice or rats.

Materials:

-

Male adult mice or rats

-

This compound

-

Vehicle (e.g., saline or 0.5% methylcellulose)

-

Open field apparatus equipped with infrared beams or video tracking software

-

Syringes and needles for administration (e.g., intraperitoneal)

Protocol:

-

Acclimation:

-

Acclimate the animals to the housing facility for at least one week before the experiment.

-

Handle the animals for a few days prior to the test to reduce stress.

-

On the day of the experiment, allow the animals to acclimate to the testing room for at least 60 minutes.

-

-

Drug Administration:

-

Randomly assign animals to different treatment groups (vehicle and various doses of this compound).

-

Administer the assigned treatment (e.g., via intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).

-

-

Locomotor Activity Measurement:

-

Place each animal individually into the center of the open field apparatus.

-

Record locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include:

-

Total distance traveled

-

Horizontal activity (beam breaks)

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena

-

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

-

A significant reduction in locomotor activity is indicative of a potential antipsychotic-like effect.

-

Diagram: Logic of Locomotor Activity Experiment

Caption: Experimental design for assessing locomotor effects.

Signaling Pathways: The Aftermath of Receptor Binding

Activation of D2 autoreceptors by Preclamol initiates a cascade of intracellular signaling events that ultimately leads to the modulation of dopamine release.

Diagram: Simplified Preclamol-Mediated D2 Autoreceptor Signaling

Caption: Preclamol's action on the D2 autoreceptor signaling cascade.